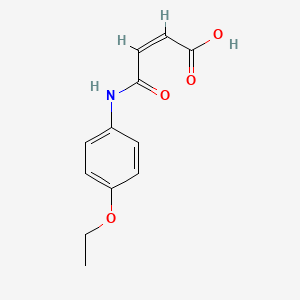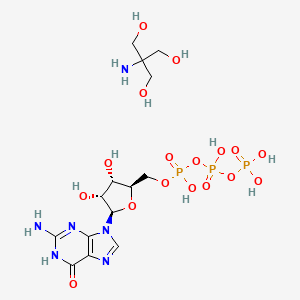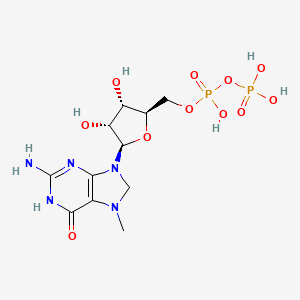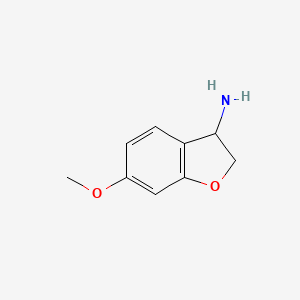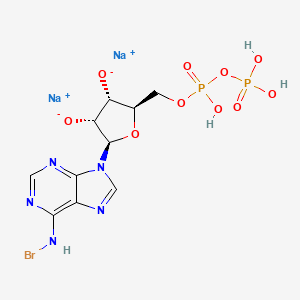
Natriumdodecylbenzolsulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dodecylbenzenesulphonate, also known as SDS, is an anionic surfactant commonly used in laboratories and industry. It is a water-soluble, biodegradable, and non-toxic compound with a wide range of applications in many areas, such as biochemistry, nanotechnology, and medical research. SDS is also used as an emulsifier, detergent, and cleaning agent.
Wissenschaftliche Forschungsanwendungen
Erdölchemie
SDBS wird bei der Herstellung von multifunktionalen Tensiden für die Erdölchemie eingesetzt {svg_1}. Es kann die Grenzflächenspannung zwischen Öl und Wasser reduzieren, wodurch die Emulsionsfähigkeit und die Ölförderungsleistung verbessert werden {svg_2}. Dies macht es in der Öl- und Petrochemie für die Ölförderung wertvoll {svg_3}.
Erhöhte Ölgewinnung
Es wurde festgestellt, dass die verzweigten Strukturen von SDBS-Molekülen die Ölgewinnung deutlich verbessern {svg_4}. Die Leistung von Tensiden bei der verbesserten Ölgewinnung kann stark von ihren Molekülstrukturen beeinflusst werden {svg_5}.
Antistatisches Mittel
SDBS wird aktiv als Antistatikum eingesetzt {svg_6}. Dies hilft, statische Elektrizität zu reduzieren oder zu eliminieren, was in verschiedenen industriellen Prozessen besonders nützlich sein kann {svg_7}.
Desinfektionsmittel
SDBS dient als Desinfektionsmittel {svg_8}, wodurch es nützlich für die Hygiene und die Verhinderung der Verbreitung von Krankheiten ist {svg_9}.
Färbeausgleichsmittel
In der Färbeindustrie wird SDBS als Ausgleichsmittel verwendet {svg_10}. Dies trägt dazu bei, eine gleichmäßige und einheitliche Anwendung von Farbstoffen zu gewährleisten {svg_11}.
Metallentfetter
SDBS wird als Metallentfetter in Metallbeschichtungsprozessen verwendet {svg_12}. Es hilft beim Entfernen von Fett, Öl oder anderen organischen Verbindungen von Metalloberflächen {svg_13}.
Harzdispergiermittel
Als Harzdispergiermittel hilft SDBS bei der Dispersion von Harzen in verschiedenen industriellen Anwendungen {svg_14}.
Reinigungsmittel und Entfetter
SDBS wird in der Papier- und Leder-Schuhindustrie als Reinigungsmittel und Entfetter eingesetzt {svg_15}. Es hilft bei der Reinigung und der Erhaltung der Qualität von Produkten {svg_16}.
Wirkmechanismus
Target of Action
Sodium dodecylbenzenesulphonate (SDBS) is a surfactant, which means its primary targets are interfaces between different phases . It has a hydrophilic head and a hydrophobic tail, allowing it to interact with both water and oil phases . This makes it particularly effective at reducing the interfacial tension between oil and water .
Mode of Action
SDBS interacts with its targets by inserting itself at the interface between oil and water. The hydrophilic head interacts with the water phase, while the hydrophobic tail interacts with the oil phase . This reduces the interfacial tension between the two phases, allowing them to mix more readily . In addition, the introduction of methylol enhances the foaming and emulsifying capacities of SDBS and further reduces the interfacial tension between crude oil and water .
Biochemical Pathways
The degradation of SDBS in the environment mainly relies on microorganisms . The process of SDBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules . This process leads to the formation of intermediate products, including 4-sodium sulfophenyldodecanoate acid and its homologs .
Pharmacokinetics
Instead, it is used industrially where it can enter the environment and subsequently be degraded by microorganisms .
Result of Action
The primary result of SDBS action is a reduction in the interfacial tension between oil and water, which enhances emulsion ability and oil-displacement efficiency . This makes SDBS particularly useful in industries such as oil production . Additionally, SDBS can stabilize dispersions of substances like graphene nanoflakes and single-walled carbon nanotubes in aqueous media .
Action Environment
The action of SDBS can be influenced by environmental factors. For example, the presence of salts can affect the critical micelle concentration (CMC) and fraction of counterion dissociation of SDBS . Furthermore, the degradation of SDBS in the environment is largely dependent on the presence of microorganisms . In aquatic environments, even relatively low concentrations of SDBS can affect biological processes in aquatic organisms, leading to a decrease in oxygen concentration in water .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sodium dodecylbenzenesulphonate has excellent wetting, dispersion, decontamination, and antibacterial properties . It has been used to stabilize dispersions of graphene nanoflakes during the preparation of the liquid phase of graphene nanoflakes . It also plays a role in the ionic self-assembly reaction of cyclophane BIMCP-1 .
Cellular Effects
The degradation of Sodium dodecylbenzenesulphonate in the environment mainly relies on microorganisms . In this process, more water molecules gather nearby the polar groups of Sodium dodecylbenzenesulphonate, indicating that the polar group has a significant effect on the water infiltration and the formation of water channels .
Molecular Mechanism
Sodium dodecylbenzenesulphonate differs from the highly computationally investigated sodium dodecyl sulfate because of the presence of a phenyl group attached to the anionic head . The SDBS micelle is more spherical with a ratio of eccentricities . The hydrophobic core made by the dodecyl chains of Sodium dodecylbenzenesulphonate is more tightly packed than SDS .
Temporal Effects in Laboratory Settings
The degradation of Sodium dodecylbenzenesulphonate in the environment mainly relies on microorganisms . The process of Sodium dodecylbenzenesulphonate degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Dosage Effects in Animal Models
Sodium dodecylbenzenesulphonate salts are not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . In dermal animal studies, no evidence of reproductive or developmental toxicity was reported .
Transport and Distribution
Sodium dodecylbenzenesulphonate acts as a surfactant in the ionic self-assembly reaction of cyclophane BIMCP-1 . It has been used to stabilize dispersions of graphene nanoflakes during the preparation of the liquid phase of graphene nanoflakes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium dodecylbenzenesulphonate can be achieved through sulphonation of dodecylbenzene with sulphur trioxide followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Dodecylbenzene", "Sulphur trioxide", "Sodium hydroxide", "Water", "Sodium chloride" ], "Reaction": [ "Dissolve dodecylbenzene in sulphur trioxide to form a sulphonation mixture", "Heat the sulphonation mixture to 100-110°C for 2-3 hours", "Carefully add the sulphonation mixture to a large amount of water to quench the reaction", "Neutralize the resulting sulphonic acid with sodium hydroxide", "Add sodium chloride to the mixture to facilitate the separation of the Sodium dodecylbenzenesulphonate product", "Filter and dry the product to obtain Sodium dodecylbenzenesulphonate" ] } | |
CAS-Nummer |
25155-30-0 |
Molekularformel |
C18H29NaO3S |
Molekulargewicht |
348.48 |
Synonyme |
ALKYLARYL SULFONATE; ALKYLBENZENESULFONIC ACID SODIUM SALT; DODECYLBENZENE SODIUM SULFONATE; DODECYLBENZENESULPHONIC ACID SODIUM SALT; DODECYLBENZENESULFONIC ACID SODIUM SALT; DODECENE-1 LAS; DDBS; LAS-C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



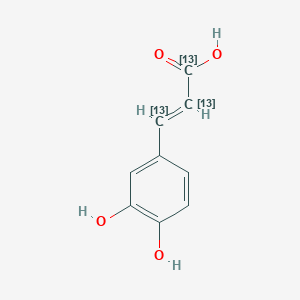
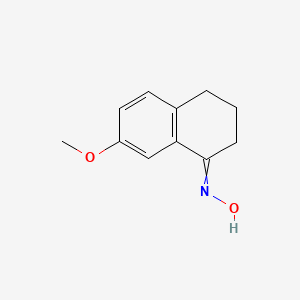


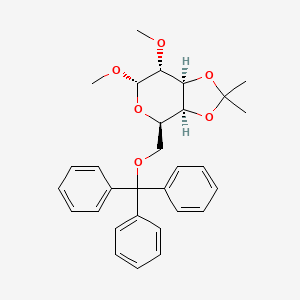
![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)
